molecular formula C21H24ClFN6O B2693852 N2-(3,4-dimethylphenyl)-N4-(2-fluorophenyl)-6-(morpholin-4-yl)-1,3,5-triazine-2,4-diamine hydrochloride CAS No. 1179401-51-4

N2-(3,4-dimethylphenyl)-N4-(2-fluorophenyl)-6-(morpholin-4-yl)-1,3,5-triazine-2,4-diamine hydrochloride

Cat. No.: B2693852
CAS No.: 1179401-51-4
M. Wt: 430.91
InChI Key: CDLNODDPPWTNKW-UHFFFAOYSA-N
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Description

N2-(3,4-dimethylphenyl)-N4-(2-fluorophenyl)-6-(morpholin-4-yl)-1,3,5-triazine-2,4-diamine hydrochloride is a complex organic compound that belongs to the class of triazine derivatives This compound is known for its unique chemical structure, which includes a triazine ring substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-(3,4-dimethylphenyl)-N4-(2-fluorophenyl)-6-(morpholin-4-yl)-1,3,5-triazine-2,4-diamine hydrochloride typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Triazine Ring: The triazine ring is formed by the cyclization of appropriate precursors under controlled conditions. This step often involves the use of reagents such as cyanuric chloride and amines.

    Substitution Reactions: The triazine ring is then subjected to substitution reactions to introduce the desired functional groups

    Morpholine Introduction: The morpholine group is introduced through a nucleophilic substitution reaction, where morpholine acts as the nucleophile.

    Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the compound with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Industrial methods may also include additional purification steps such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N2-(3,4-dimethylphenyl)-N4-(2-fluorophenyl)-6-(morpholin-4-yl)-1,3,5-triazine-2,4-diamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out to modify the functional groups, such as reducing nitro groups to amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce new functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and alcohols are used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce amines.

Scientific Research Applications

N2-(3,4-dimethylphenyl)-N4-(2-fluorophenyl)-6-(morpholin-4-yl)-1,3,5-triazine-2,4-diamine hydrochloride has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of N2-(3,4-dimethylphenyl)-N4-(2-fluorophenyl)-6-(morpholin-4-yl)-1,3,5-triazine-2,4-diamine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • **N2-(3,4-dimethylphenyl)-N4-(2-chlorophenyl)-6-(morpholin-4-yl)-1,3,5-triazine-2,4-diamine
  • **N2-(3,4-dimethylphenyl)-N4-(2-bromophenyl)-6-(morpholin-4-yl)-1,3,5-triazine-2,4-diamine

Uniqueness

N2-(3,4-dimethylphenyl)-N4-(2-fluorophenyl)-6-(morpholin-4-yl)-1,3,5-triazine-2,4-diamine hydrochloride is unique due to the presence of the fluorophenyl group, which can significantly influence its chemical and biological properties. The fluorine atom can enhance the compound’s stability, lipophilicity, and binding affinity to molecular targets, making it a valuable compound for various applications.

Properties

IUPAC Name

4-N-(3,4-dimethylphenyl)-2-N-(2-fluorophenyl)-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23FN6O.ClH/c1-14-7-8-16(13-15(14)2)23-19-25-20(24-18-6-4-3-5-17(18)22)27-21(26-19)28-9-11-29-12-10-28;/h3-8,13H,9-12H2,1-2H3,(H2,23,24,25,26,27);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDLNODDPPWTNKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC2=NC(=NC(=N2)N3CCOCC3)NC4=CC=CC=C4F)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24ClFN6O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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